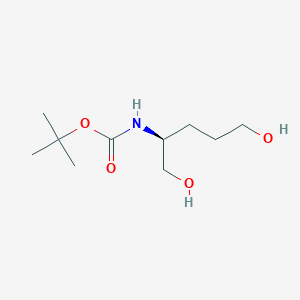

(S)-(-)-2-(Boc-amino)-1,5-pentanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNNKNSFDFANKW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936770 | |

| Record name | tert-Butyl hydrogen (1,5-dihydroxypentan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162955-48-8 | |

| Record name | tert-Butyl hydrogen (1,5-dihydroxypentan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Boc-Amino)-1,5-pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

This compound is a chiral building block with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its protected amino group and two hydroxyl functionalities make it a versatile intermediate.[1] This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

Data Presentation: Summary of Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Molecular Formula | C₁₀H₂₁NO₄ | [2][3][4][5][6][7] |

| Molecular Weight | 219.28 g/mol | [2][3][4][5][6][7][8] |

| Melting Point | 59-62 °C (lit.) | [8][9] |

| Optical Rotation | [α]20/D −15° (c = 1 in chloroform) | [8][9] |

| CAS Number | 162955-48-8 | [2][4][5][6][7][8] |

| IUPAC Name | 1,1-Dimethylethyl N-[(1S)-4-hydroxy-1-(hydroxymethyl)butyl]carbamate | [4] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--CCCO | [8][9] |

| InChI Key | UBNNKNSFDFANKW-QMMMGPOBSA-N | [8][9] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to verifying the identity and purity of a chemical compound. The following sections detail the standard methodologies for measuring the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[10][11] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[11]

Methodology: Capillary Method

This is the most common and basic method for determining the melting point of a solid.[12]

-

Sample Preparation: The sample must be completely dry and in a fine powder form.[12] A small amount of the crystalline material is introduced into a thin-walled capillary tube that is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube with mineral oil) or a modern digital melting point apparatus.[12]

-

Heating: The sample is heated at a controlled rate.[12] It is standard practice to first perform a rapid heating to find an approximate melting point, and then conduct a more careful determination with a slower heating rate (e.g., 2°C/min) starting from a temperature about 5-10°C below the approximate melting point.[13]

-

Observation and Recording: The temperature at which the substance begins to melt and the temperature at which it has completely melted are recorded.[10] This range is the melting point of the substance.

References

- 1. Buy this compound | 162955-48-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 162955-48-8 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. (S)-(−)-2-(Boc-amino)-1,5-pentanediol (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. toref-standards.com [toref-standards.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound 97 162955-48-8 [sigmaaldrich.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. scribd.com [scribd.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-Depth Technical Guide to (S)-(-)-2-(Boc-amino)-1,5-pentanediol

CAS Number: 162955-48-8

This technical guide provides a comprehensive overview of (S)-(-)-2-(Boc-amino)-1,5-pentanediol, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis from L-glutamic acid, and illustrates its application in the synthesis of substituted piperidines.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable intermediate suitable for a variety of chemical transformations. Below is a summary of its key properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO₄ | |

| Molecular Weight | 219.28 g/mol | |

| Melting Point | 59-62 °C | |

| Optical Activity | [α]²⁰/D −15° (c = 1 in chloroform) | |

| IUPAC Name | tert-butyl (S)-(1,5-dihydroxypentan-2-yl)carbamate | |

| Synonyms | (S)-(-)-N-Boc-2-Amino-1,5-pentanediol | |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CCCO | |

| InChI | 1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1 |

Synthesis of this compound from L-Glutamic Acid

A common and efficient method for the synthesis of this compound utilizes the readily available and inexpensive chiral starting material, L-glutamic acid. The overall synthetic workflow is depicted below.

Experimental Protocol

The following is a detailed, three-step experimental protocol for the synthesis of this compound from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

-

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Upon completion (monitored by TLC), remove the solvent under reduced pressure to yield (S)-dimethyl 2-aminopentanedioate hydrochloride salt as a pale yellow viscous oil. The crude product is used in the next step without further purification.

Step 2: N-Boc Protection

-

To a stirred solution of the crude (S)-dimethyl 2-aminopentanedioate hydrochloride (10 g, approx. 57 mmol) in dichloromethane (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at 0°C and allow it to warm to room temperature, stirring for an additional 6 hours.

-

Quench the reaction with distilled water (50 mL) and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

Step 3: Reduction of the Diester

-

To a stirred solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (1.72 g, 45.45 mmol) portion-wise at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by adding 10% aqueous citric acid solution until the pH of the mixture is between 5 and 6.

-

Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in the Synthesis of 3-Amino Substituted Piperidines

This compound is a key intermediate in the synthesis of enantiomerically pure 3-amino substituted piperidines, which are important scaffolds in medicinal chemistry. The diol can be converted to a ditosylate, which then undergoes cyclization with a primary amine to form the piperidine ring.

Experimental Protocol

The following is a general protocol for the synthesis of 3-amino substituted piperidines from this compound.

Step 1: Ditosylation of the Diol

-

To a stirred solution of this compound in dichloromethane, add triethylamine and a catalytic amount of DMAP at 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature until completion.

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by column chromatography.

Step 2: Cyclization to form the Piperidine Ring

-

To a solution of the ditosylate in acetonitrile, add a primary amine and potassium carbonate.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-Boc protected 3-amino substituted piperidine.

Step 3: Deprotection of the Boc Group

-

Dissolve the N-Boc protected piperidine in dichloromethane.

-

Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the desired 3-amino substituted piperidine as the TFA salt.

Safety Information

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure substituted piperidines. Its synthesis from L-glutamic acid is well-established and provides a reliable route to this important intermediate. The protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol from L-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available amino acid, L-glutamic acid. The synthesis involves a three-step process encompassing diesterification, N-protection with a tert-butyloxycarbonyl (Boc) group, and subsequent reduction of the diester to the corresponding diol.

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of this compound from L-glutamic acid. This data is compiled from a representative synthetic route.

| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Diesterification | L-glutamic acid | Thionyl chloride | Methanol | 0 to RT | 12 | Quantitative |

| 2 | N-Boc Protection | (S)-dimethyl 2-aminopentanedioate | (Boc)₂O, Triethylamine, DMAP (cat.) | CH₂Cl₂ | 0 to RT | 12 | 92 |

| 3 | Reduction | (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | Sodium borohydride | Methanol | 0 to RT | - | 19 (as minor product) |

Note: The reduction of the diester with sodium borohydride yields the diol as a minor product, with the mono-hydroxyl compound being the major product under the specified conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of (S)-dimethyl 2-aminopentanedioate hydrochloride (Diesterification)[1]

-

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, (S)-dimethyl 2-aminopentanedioate hydrochloride, as a pale yellow viscous oil in quantitative yield.

-

The crude product is used in the next step without further purification.

Step 2: Synthesis of (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (N-Boc Protection)[1]

-

To a stirred solution of the crude (S)-dimethyl 2-aminopentanedioate hydrochloride (10 g, 57 mmol) in dichloromethane (CH₂Cl₂) (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol).

-

Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) (19.5 mL, 85.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.7 g, 0.1 equiv.).

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate in 92% yield.

Step 3: Synthesis of this compound (Reduction)[1]

-

To a solution of (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate in methanol, add sodium borohydride portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound. (Note: This procedure yields the diol as a minor product with a reported yield of 19%. The major product is the mono-hydroxyl compound.)

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from L-glutamic acid to this compound.

Caption: Synthetic route to this compound.

Spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-pentanediol

A comprehensive analysis of the spectroscopic properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol is crucial for its application in chemical research and drug development. This technical guide provides a detailed overview of its spectroscopic signature, experimental protocols for its synthesis and analysis, and a logical framework for structural confirmation. While specific published spectra for this compound are not widely available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 162955-48-8 | [1][2][3] |

| Molecular Formula | C₁₀H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 219.28 g/mol | [1][2][3] |

| Melting Point | 59-62 °C | [2] |

| Optical Activity | [α]20/D −15° (c = 1 in chloroform) | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.80 | d | 1H | -NH- |

| ~3.65 | m | 2H | -CH₂-OH (C1) |

| ~3.60 | t | 2H | -CH₂-OH (C5) |

| ~3.50 | m | 1H | -CH- (C2) |

| ~1.70 - 1.40 | m | 4H | -CH₂- (C3, C4) |

| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |

| ~2.50 - 3.50 | br s | 2H | -OH (exchangeable) |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | -C=O (Boc) |

| ~79.5 | -C(CH₃)₃ (Boc) |

| ~65.0 | -CH₂-OH (C1) |

| ~62.5 | -CH₂-OH (C5) |

| ~53.0 | -CH- (C2) |

| ~30.0 | -CH₂- (C3) |

| ~28.4 | -C(CH₃)₃ (Boc) |

| ~25.5 | -CH₂- (C4) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl groups) |

| ~3350 | Medium | N-H stretch (amide) |

| 2975, 2935, 2870 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc carbonyl) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (Boc ester) |

| ~1050 | Strong | C-O stretch (primary alcohols) |

Mass Spectrometry (MS)

| m/z Ratio | Predicted Fragment Ion |

| 220.15 | [M+H]⁺ |

| 202.14 | [M - H₂O + H]⁺ |

| 164.12 | [M - C₄H₉O + H]⁺ or [M - tBu + H]⁺ |

| 146.11 | [M - C₄H₉O₂ + H]⁺ or [M - Boc + H]⁺ |

| 119.09 | [M - C₅H₉O₂]⁺ (unprotected amino diol) |

| 102.09 | [M - C₅H₉O₂ - H₂O]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar amino diols starting from L-glutamic acid.

-

Esterification of L-Glutamic Acid:

-

Suspend L-glutamic acid (1 equivalent) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude oil.

-

-

N-Boc Protection:

-

Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (DCM, 10 volumes).

-

Cool the solution to 0 °C.

-

Add triethylamine (4 equivalents) dropwise, followed by di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

-

-

Reduction to the Diol:

-

Dissolve the Boc-protected diester in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add lithium borohydride (LiBH₄) (4 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Cool the reaction back to 0 °C and quench by the slow addition of water, followed by 1 M HCl until the solution is acidic.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

-

IR Spectroscopy:

-

Acquire the IR spectrum using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and characteristic fragment ions.

-

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural confirmation of this compound.

References

Molecular structure and stereochemistry of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a valuable chiral building block extensively utilized in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its stereodefined center and bifunctional nature, possessing both a protected amine and two primary hydroxyl groups, make it a versatile synthon for the introduction of chirality and for further chemical modifications. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, synthesis, and characterization of this compound. Detailed experimental protocols and spectroscopic data are included to facilitate its practical application in a research and development setting.

Molecular Structure and Stereochemistry

This compound, with the CAS Number 162955-48-8, possesses a defined stereochemistry at the C2 position. The "(S)" designation indicates the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(-)" sign in its name refers to its levorotatory nature, meaning it rotates plane-polarized light to the left. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the primary amine, preventing its participation in unwanted side reactions during synthetic transformations. The two primary hydroxyl groups at positions 1 and 5 offer sites for further functionalization.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 162955-48-8 | [1][2] |

| Molecular Formula | C₁₀H₂₁NO₄ | [1][2] |

| Molecular Weight | 219.28 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 59-62 °C | |

| Optical Rotation | [α]20/D -15° (c=1 in chloroform) | |

| IUPAC Name | tert-butyl (S)-(1,5-dihydroxypentan-2-yl)carbamate | |

| Synonyms | (S)-(-)-2-(tert-Butoxycarbonylamino)-1,5-pentanediol, Boc-L-2-amino-1,5-pentanediol |

Synthesis

A common and efficient method for the synthesis of this compound starts from the readily available and chiral starting material, L-glutamic acid. The synthetic pathway involves three main steps: diesterification, N-protection with a Boc group, and subsequent reduction of the diester to the diol.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Dimethyl L-glutamate hydrochloride Synthesis [3]

-

To a stirred suspension of L-glutamic acid (1.0 eq) in methanol (5-10 mL per gram of amino acid) at 0 °C, slowly add thionyl chloride (1.5-2.0 eq).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude oil or solid. This can be used in the next step without further purification.

Step 2: N-Boc-Dimethyl L-glutamate Synthesis [3]

-

Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C and add a base, such as triethylamine (2.5-3.0 eq) or sodium bicarbonate (excess), to neutralize the hydrochloride salt.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete (monitored by TLC), perform an aqueous workup. Typically, this involves washing the organic layer with a weak acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-dimethyl L-glutamate.

Step 3: Reduction to this compound

-

Dissolve the crude N-Boc-dimethyl L-glutamate (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF or sodium borohydride (NaBH₄) (4.0-5.0 eq) in a suitable solvent (e.g., THF/methanol mixture), to the stirred solution of the diester. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent and should be handled with extreme care.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). For NaBH₄ reductions, quenching is typically done by the slow addition of an acid (e.g., 1M HCl) until the effervescence ceases.

-

Filter the resulting precipitate (aluminum or boron salts) through a pad of Celite and wash the filter cake thoroughly with the reaction solvent or ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then add a non-polar solvent in which it is poorly soluble (e.g., hexanes, heptane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by filtration.

-

Column Chromatography: For oily or highly impure products, purification can be achieved by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.

Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.95 (br s, 1H, NH), 3.70-3.55 (m, 4H, CH₂OH and CH₂OH), 3.65 (m, 1H, CH-N), 1.65-1.40 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.5 (C=O), 79.5 (C(CH₃)₃), 66.0 (CH₂OH), 62.8 (CH₂OH), 52.5 (CH-N), 31.5 (CH₂), 28.4 (C(CH₃)₃), 27.0 (CH₂) |

| Mass Spectrometry (EI) | m/z: 220 ([M+H]⁺), 164 ([M-tBu+H]⁺), 146 ([M-Boc+2H]⁺), 119 ([M-Boc-OH]⁺), 57 ([tBu]⁺) |

Applications in Drug Development

This compound serves as a critical chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereocenter is often incorporated into the final drug molecule, which is crucial for its biological activity and therapeutic efficacy. The diol functionality allows for the construction of various heterocyclic systems or for linkage to other molecular scaffolds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of the target molecule.

References

The Synthetic Chemist's Guide to Chiral 1,2-Amino Alcohols: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are privileged structural motifs, forming the backbone of numerous natural products, pharmaceuticals, and chiral catalysts. Their stereochemistry is often paramount to their biological activity and catalytic efficacy, making the development of efficient and highly stereoselective synthetic routes a critical endeavor in modern organic chemistry and drug discovery. This in-depth technical guide provides a comprehensive literature review of the core strategies for synthesizing enantiomerically pure 1,2-amino alcohols, with a focus on data-driven comparison of methodologies and detailed experimental protocols for key transformations.

Core Synthetic Strategies

The synthesis of chiral 1,2-amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies include asymmetric synthesis from prochiral starting materials, the use of chiral auxiliaries to direct stereochemistry, the resolution of racemic mixtures, and the derivatization of readily available chiral molecules from the "chiral pool."

Asymmetric Synthesis from Prochiral Substrates

The direct conversion of achiral starting materials into chiral 1,2-amino alcohols represents the most atom-economical and elegant approach. Several powerful methodologies have been developed to achieve this, with the Sharpless Asymmetric Aminohydroxylation being a landmark achievement.

1.1. Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation is a powerful and direct method for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[1][2] This osmium-catalyzed reaction utilizes a stoichiometric nitrogen source and a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity.[3][4] The choice of ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the enantiofacial selectivity of the addition across the double bond.[3]

A key challenge in the Sharpless AA reaction is controlling the regioselectivity when using unsymmetrical alkenes, which can lead to the formation of two regioisomeric amino alcohol products.[4] The choice of the nitrogen source, such as chloramine-T, carbamates, or primary amides, also plays a crucial role in the reaction's outcome and the nature of the resulting N-protected amino alcohol.[5][6][7]

1.2. Organocatalytic Asymmetric Reactions

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including 1,2-amino alcohols. Proline and its derivatives have been successfully employed as catalysts in asymmetric Mannich reactions to produce β-amino ketones, which can be subsequently reduced to the desired 1,2-amino alcohols with high enantio- and diastereoselectivity.[8] These methods offer the advantage of being metal-free, thus avoiding potential contamination of the final product with toxic heavy metals.

1.3. Asymmetric Reductive Cross-Coupling

A novel approach for the synthesis of chiral β-amino alcohols involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[9] This methodology utilizes an α-amino radical polar crossover strategy to control both chemical and stereochemical selectivity, providing access to valuable chiral β-amino alcohol products that were previously challenging to synthesize.[9]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis.[10] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Pseudoephedrine is a practical and effective chiral auxiliary for the synthesis of chiral 1,2-amino alcohols from arylglyoxals.[11][12] This method is catalyzed by a Brønsted acid and provides morpholinone products in high yields and selectivities, which can then be converted to the target 1,2-amino alcohols.[11] Oxazolidinones, popularized by David A. Evans, are another class of widely used chiral auxiliaries for asymmetric alkylation and aldol reactions, which can be precursors to chiral 1,2-amino alcohols.[10]

Resolution of Racemic Mixtures

Resolution strategies involve the separation of a racemic mixture of enantiomers. While not as atom-economical as asymmetric synthesis, resolution can be a practical approach, especially when a highly efficient separation method is available.

3.1. Kinetic Resolution

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[13] This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. A highly efficient kinetic resolution of racemic 1,2-amino alcohols has been achieved using a chiral tin catalyst, affording the resolved amino alcohols in excellent yield and with high enantioselectivity.[14] Enzymatic kinetic resolutions are also widely used due to the high selectivity of enzymes.[13]

3.2. Hydrolytic Kinetic Resolution (HKR)

The hydrolytic kinetic resolution of racemic epoxides, developed by Jacobsen and co-workers, is a powerful method for accessing both enantioenriched epoxides and 1,2-diols.[13] The enantioenriched epoxides can then be ring-opened with an amine nucleophile to yield chiral 1,2-amino alcohols.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure natural products, such as amino acids and carbohydrates.[3] These molecules can serve as versatile starting materials for the synthesis of more complex chiral molecules. For instance, the carboxylic acid moiety of a natural α-amino acid can be reduced to afford the corresponding chiral 1,2-amino alcohol, directly transferring the stereochemistry of the starting material to the product.[3]

Ring-Opening of Epoxides

The ring-opening of epoxides with amines is one of the most direct and widely used methods for the synthesis of β-amino alcohols.[15][16] This reaction can be catalyzed by various reagents, including Lewis acids and enzymes, to afford the corresponding β-amino alcohols, often with high regioselectivity.[15][17] When using chiral epoxides, this method provides a straightforward route to enantiomerically pure 1,2-amino alcohols.

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methodologies, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Sharpless Asymmetric Aminohydroxylation of Olefins

| Olefin Substrate | Ligand | Nitrogen Source | Yield (%) | ee (%) | Ref. |

| Styrene | (DHQD)₂PHAL | CbzNClNa | 94 | 99 | [18] |

| Methyl cinnamate | (DHQ)₂PHAL | TsNClNa | 85 | 98 | [2] |

| 1-Hexene | (DHQD)₂AQN | BocNClNa | 75 | 95 | [18] |

Table 2: Organocatalytic Asymmetric Mannich Reaction

| Ketone | Aldehyde | Catalyst | Diastereomeric Ratio (syn:anti) | ee (%) (syn) | Ref. |

| Acetone | Isobutyraldehyde | L-Proline | >95:5 | >99 | [8] |

| Cyclohexanone | Benzaldehyde | L-Proline | 90:10 | 98 | [8] |

Table 3: Chiral Auxiliary-Mediated Synthesis

| Substrate | Chiral Auxiliary | Reagent | Diastereomeric Excess (%) | Yield (%) | Ref. |

| Phenylglyoxal | (+)-Pseudoephedrine | Ti(OiPr)₄ | >98 | 85 | [11] |

| N-Propionyl oxazolidinone | LDA, then PhCHO | (-)-4-Bn-oxazolidinone | >99 | 90 | [10] |

Table 4: Kinetic Resolution of Racemic 1,2-Amino Alcohols

| Racemic Amino Alcohol | Catalyst | Yield (%) of recovered SM | ee (%) of recovered SM | Ref. |

| 1-Amino-2-indanol | Chiral Tin Complex | 48 | 99 | [14] |

| trans-2-Aminocyclohexanol | Lipase | 45 | >99 | [13] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations discussed in this review.

Protocol 1: Sharpless Asymmetric Aminohydroxylation of Styrene

-

Materials: Styrene, potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O), (DHQD)₂PHAL, N-chloro-N-sodio-benzylcarbamate (CbzNClNa), tert-butanol, water.

-

Procedure: To a stirred solution of (DHQD)₂PHAL (0.05 mmol) and K₂OsO₄·2H₂O (0.04 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature is added CbzNClNa (1.1 mmol). The mixture is stirred for 5 minutes, after which styrene (1.0 mmol) is added. The reaction is stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction is quenched with sodium sulfite (1.5 g). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-Cbz-protected 1,2-amino alcohol.

Protocol 2: Proline-Catalyzed Asymmetric Mannich Reaction

-

Materials: Acetone, isobutyraldehyde, p-anisidine, L-proline, dimethyl sulfoxide (DMSO).

-

Procedure: A mixture of isobutyraldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in DMSO (2 mL) is stirred at room temperature for 30 minutes. Acetone (5.0 mmol) and L-proline (0.1 mmol) are then added. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the reaction is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting β-amino ketone can be purified by chromatography and then reduced using a suitable reducing agent (e.g., NaBH₄) to yield the corresponding 1,2-amino alcohol.

Protocol 3: Ring-Opening of Styrene Oxide with Aniline

-

Materials: Styrene oxide, aniline, lithium bromide (LiBr), acetonitrile.

-

Procedure: To a solution of styrene oxide (1.0 mmol) in acetonitrile (5 mL) is added aniline (1.2 mmol) and lithium bromide (0.1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired β-amino alcohol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic strategies.

Caption: Overview of major synthetic routes to chiral 1,2-amino alcohols.

Caption: Experimental workflow for the Sharpless Asymmetric Aminohydroxylation.

Caption: General workflow for the synthesis of chiral 1,2-amino alcohols via epoxide ring-opening.

Conclusion

The synthesis of chiral 1,2-amino alcohols is a mature yet continually evolving field of organic chemistry. The choice of synthetic strategy depends on various factors, including the desired stereochemistry, the availability of starting materials, scalability, and economic considerations. While classic methods like the use of chiral auxiliaries and resolution remain highly relevant, the development of powerful asymmetric catalytic methods such as the Sharpless Asymmetric Aminohydroxylation and organocatalytic reactions has provided more direct and efficient routes to these valuable compounds. The ongoing innovation in synthetic methodology will undoubtedly continue to facilitate the discovery and development of new pharmaceuticals and advanced materials that rely on the unique properties of chiral 1,2-amino alcohols.

References

- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 6. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. thieme-connect.com [thieme-connect.com]

- 9. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. rroij.com [rroij.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Key Chiral Building Blocks in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is fundamental to the intricate dance of molecular recognition that governs biological systems. In pharmaceutical development, the precise three-dimensional arrangement of atoms in a drug molecule can mean the difference between a life-saving therapeutic and an ineffective or even harmful compound. This guide provides a comprehensive overview of the critical role of chiral building blocks in the synthesis of modern pharmaceuticals, offering insights into their classification, synthesis, and analysis, supported by quantitative data and detailed experimental methodologies.

The Chirality Imperative in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key determinant of a drug's pharmacological profile.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects.[2] A classic and cautionary example is Thalidomide, where one enantiomer provided sedative effects while the other was tragically teratogenic.[3]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have increasingly favored the development of single-enantiomer drugs.[2] This "chiral switching" from racemic mixtures to pure enantiomers has been a significant trend, driven by the desire for improved therapeutic indices, reduced side effects, and more predictable dose-responses.

Market Landscape: A Growing Demand for Enantiopure Compounds

The global market for chiral chemicals is experiencing robust growth, largely propelled by the pharmaceutical industry's demand for enantiomerically pure compounds.[4][5] This trend is expected to continue as our understanding of stereochemistry in drug action deepens and as synthetic and analytical technologies advance.

| Market Indicator | 2024 Value (USD) | Projected 2030 Value (USD) | CAGR (2025-2030) | Key Drivers |

| Global Chiral Chemicals Market[4] | 77.41 Billion | 125.81 Billion | 8.4% | Increasing demand for enantiomerically pure drugs, stringent regulatory requirements. |

| Global Chiral Chemicals Market[5] | 88.52 Billion | 259.42 Billion (by 2033) | 11.67% | Growth in pharmaceutical and agrochemical sectors, advancements in chiral technologies. |

The pharmaceutical segment consistently accounts for the largest share of the chiral chemicals market, a testament to the critical role of chirality in modern drug development.[4][5]

| Market Segmentation by Application (2024) | Revenue Share |

| Pharmaceuticals[4] | Largest Share |

| Agrochemicals[5] | Significant Growth Area |

| Flavors & Fragrances[5] | Niche but Important |

Major Classes of Chiral Building Blocks

Nature provides a rich and diverse "chiral pool" of readily available, enantiomerically pure compounds that serve as invaluable starting materials for the synthesis of complex pharmaceutical agents. These natural products and their derivatives form the foundation of many chiral building block strategies.

-

Amino Acids: As the fundamental constituents of proteins, L-amino acids are abundant and versatile chiral synthons. Their inherent chirality and functional groups (amine and carboxylic acid) make them ideal starting points for a wide range of pharmaceuticals, including antiviral agents, anticancer drugs, and cardiovascular medications.

-

Carbohydrates: Sugars such as glucose, fructose, and ribose offer a dense array of stereocenters and functional groups. Their rigid cyclic structures provide a well-defined stereochemical framework for the synthesis of complex molecules, including nucleoside analogues used in antiviral and anticancer therapies.

-

Terpenes and Steroids: This large and diverse class of natural products, derived from isoprene units, provides a vast array of complex chiral scaffolds. Many terpenes and steroids possess potent biological activities themselves and are also utilized as starting materials for the synthesis of other drugs.

-

Alkaloids: These nitrogen-containing natural products, often with complex heterocyclic structures, have a long history of use in medicine. Their potent physiological effects and intricate stereochemistry make them both valuable therapeutic agents and challenging synthetic targets.

Strategies for Obtaining Enantiomerically Pure Compounds

The synthesis of single-enantiomer drugs relies on a toolbox of sophisticated chemical strategies. The choice of method depends on factors such as the availability of starting materials, the complexity of the target molecule, and economic considerations.

Chiral Pool Synthesis

This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is incorporated into the final drug molecule, obviating the need for a resolution step or an asymmetric synthesis.

Asymmetric Synthesis

When a suitable chiral starting material is not available, asymmetric synthesis provides a powerful means of creating chirality from achiral precursors. This is often achieved through the use of a chiral catalyst or a chiral auxiliary.

-

Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst is used to stereoselectively convert a large amount of an achiral starting material into a chiral product. This is a highly efficient and atom-economical approach.

-

Chiral Auxiliaries: An achiral starting material is covalently attached to a chiral auxiliary. The auxiliary then directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques such as crystallization or chromatography.

Experimental Protocols for Synthesis and Analysis

The successful implementation of chiral chemistry in pharmaceutical development relies on robust and well-characterized experimental protocols. Below are detailed methodologies for key experiments in the synthesis and analysis of chiral building blocks.

Protocol 1: Asymmetric Hydrogenation of a Prochiral Ketone (Noyori Asymmetric Hydrogenation)

This protocol describes the asymmetric hydrogenation of an aromatic ketone to a chiral alcohol using a ruthenium-based catalyst.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

(R,R)-Ts-DPEN-Ru catalyst

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask and other standard glassware

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the (R,R)-Ts-DPEN-Ru catalyst in anhydrous isopropanol to a final concentration of 0.01 M.

-

Reaction Setup: In a Schlenk flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous isopropanol (5 mL).

-

Base Addition: Add a solution of KOH in isopropanol (0.1 M, 0.1 mL, 0.01 mmol) to the ketone solution.

-

Catalyst Addition: Add the catalyst solution (0.1 mL, 0.001 mmol) to the reaction mixture.

-

Hydrogenation: Purge the flask with hydrogen gas (3-5 times) and then maintain a hydrogen atmosphere (balloon or positive pressure).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction with a few drops of acetic acid. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting chiral alcohol by column chromatography on silica gel.

Analysis:

-

Determine the enantiomeric excess of the product by chiral HPLC or chiral GC.

Protocol 2: Chiral Resolution of a Racemic Amine using a Chiral Acid

This protocol details the separation of a racemic amine into its enantiomers via the formation of diastereomeric salts with a chiral carboxylic acid.

Materials:

-

Racemic amine (e.g., 1-phenylethylamine)

-

Chiral resolving agent (e.g., L-(+)-tartaric acid)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (1 M)

-

Standard laboratory glassware

Procedure:

-

Salt Formation: Dissolve the racemic amine (10 mmol) in methanol (20 mL). In a separate flask, dissolve L-(+)-tartaric acid (10 mmol) in methanol (20 mL) with gentle heating.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and add 1 M NaOH solution until the solution is basic (pH > 10).

-

Extraction: Extract the liberated enantiomerically enriched amine with diethyl ether (3 x 15 mL).

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Analysis:

-

Determine the enantiomeric excess of the resolved amine and the amine recovered from the mother liquor using chiral HPLC or by measuring the optical rotation.

Protocol 3: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the analysis of a chiral compound to determine its enantiomeric purity.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column)

Procedure:

-

Column Selection: Choose a chiral column known to be effective for the class of compound being analyzed.

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Method Development and Optimization:

-

Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. Adjust the ratio of the non-polar and polar components.

-

Optimize the flow rate to improve resolution and analysis time.

-

Set the UV detector to a wavelength where the analyte has strong absorbance.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomer peaks.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

The Role of Chirality in Signaling Pathways

The stereospecificity of drug-receptor interactions is a cornerstone of pharmacology. G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are the targets of a significant portion of modern drugs, often exhibit a high degree of stereoselectivity.

References

An In-depth Technical Guide to Boc Protection in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Its widespread adoption is attributed to its ease of introduction, stability under a broad range of non-acidic reaction conditions, and facile removal under mild acidic conditions.[3][4] This technical guide provides a comprehensive overview of the core principles of Boc protection, including detailed mechanisms, experimental protocols, quantitative data for reaction optimization, and its strategic application in orthogonal synthesis.

Core Principles of Boc Protection and Deprotection

The primary function of the Boc group is to reversibly mask the nucleophilicity and basicity of primary and secondary amines by converting them into carbamates.[5][6] This protection strategy is crucial for preventing undesirable side reactions during subsequent synthetic transformations on other parts of the molecule.[6]

Protection Mechanism: The introduction of the Boc group is most commonly achieved through the nucleophilic acyl substitution reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[3][7] The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which enhances the nucleophilicity of the amine.[8][9] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected amine, with the liberation of carbon dioxide and tert-butanol as byproducts.[8]

Deprotection Mechanism: The removal of the Boc group is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][10] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[11] This unstable intermediate readily undergoes decarboxylation to release the free amine and carbon dioxide.[10][11]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is influenced by various factors, including the substrate, reagents, solvent, temperature, and reaction time. The following tables summarize quantitative data from various sources to facilitate comparison and optimization of reaction conditions.

Table 1: Boc Protection of Primary Amines with (Boc)₂O

| Amine Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Benzylamine | TEA | THF | Room Temp | 2 | >95 | [8] |

| Aniline | DMAP (catalytic) | CH₂Cl₂ | Room Temp | 1 | 98 | [8] |

| Glycine methyl ester | NaHCO₃ | Dioxane/H₂O | Room Temp | 4 | 95 | [1] |

| Various amines | None | H₂O/Acetone | Room Temp | 0.1-0.3 | 90-98 | [12] |

| Aromatic amines | None | Methanol | Room Temp | <1-2 | >90 | [5] |

Table 2: Boc Protection of Alcohols and Phenols with (Boc)₂O

| Hydroxyl Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Benzyl alcohol | Zn(OAc)₂ | None | 80 | 2 | 92 | [1] |

| Phenol | DMAP | CH₂Cl₂ | Room Temp | 12 | 85 | [13] |

| Various phenols | None | H₂O/Acetone | Room Temp | 0.75 | 95 | [13] |

Table 3: Common Conditions for Acid-Catalyzed Boc Deprotection

| Acid Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes | Reference(s) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 0.5 - 2 h | Most common and generally effective method.[2][10] | [2][10] |

| Hydrochloric acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4 M | Room Temp | 1 - 4 h | Product may precipitate as the HCl salt. | [14] |

| Formic Acid | Water | Neat | 50 - 60 | 2 - 8 h | Milder, environmentally benign alternative. | [4] |

Table 4: Stability of the Boc Protecting Group

| Condition Category | Reagent/Condition | Stability Outcome | Reference(s) |

| Acidic | |||

| Strong Acids | TFA, HCl, H₂SO₄ | Labile (readily cleaved) | [2] |

| Lewis Acids | ZnBr₂, AlCl₃, TMSI | Labile (milder conditions may be possible) | [9][14] |

| Basic | |||

| Strong Bases | NaOH, KOH | Stable | [2][14] |

| Amine Bases | Piperidine, DBU | Stable | [2] |

| Nucleophilic | |||

| Organometallics | Grignard reagents, organolithiums | Generally Stable | [2] |

| Hydrides | LiAlH₄, NaBH₄ | Stable | [2] |

| Reductive | |||

| Catalytic Hydrogenation | H₂, Pd/C | Stable | [2][15] |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amines using the Boc group.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)

-

Triethylamine (TEA) (1.1-1.5 equiv) (optional, but recommended)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in the chosen anhydrous solvent (to a concentration of 0.2-0.5 M).[8]

-

Base Addition: If using a base, add triethylamine (1.1-1.5 equiv) to the solution and stir for 5 minutes at room temperature.[8]

-

(Boc)₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equiv) either as a solid in one portion or dissolved in a small amount of the reaction solvent.[8] An exotherm may be observed. For larger scale reactions, addition at 0 °C is recommended.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[8]

-

Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Redissolve the residue in an organic solvent such as ethyl acetate or DCM.[7] c. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[3]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[7] The product is often of high purity and may not require further purification.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[10]

-

TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2][10] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a sealed system.[2][11]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][10]

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1][10]

-

Work-up (for isolation of the free amine): a. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize any remaining acid. b. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to Boc protection in organic synthesis.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its well-defined stability profile, characterized by its robustness towards basic and nucleophilic conditions and its predictable lability in the presence of acid, allows for its strategic and widespread use.[2] A thorough understanding of the mechanisms, quantitative parameters, and experimental protocols detailed in this guide will empower researchers, scientists, and drug development professionals to effectively leverage Boc chemistry for the efficient and successful synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to (S)-(-)-2-(Boc-amino)-1,5-pentanediol for Researchers and Drug Development Professionals

Introduction: (S)-(-)-2-(tert-butoxycarbonyl-amino)-1,5-pentanediol, a chiral building block, is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both a protected amine and two hydroxyl groups, allows for sequential and site-selective modifications, making it a versatile tool in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and general experimental considerations for its use.

Commercial Availability and Physicochemical Properties

Several chemical suppliers offer (S)-(-)-2-(Boc-amino)-1,5-pentanediol, typically with a purity of 97% or higher. The compound is a white to off-white solid at room temperature. Below is a summary of its key properties and a list of some commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 162955-48-8 | [1][2][3] |

| Molecular Formula | C₁₀H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 219.28 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [2] |

| Melting Point | 59-62 °C | [2] |

| Optical Activity | [α]²⁰/D ~ -15°, c=1 in chloroform | [2] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number/Name | Purity |

| Sigma-Aldrich | 762036 | 97%[2] |

| CLEARSYNTH | CS-BX-02548 | Inquire for details[1] |

| Santa Cruz Biotechnology | sc-266187 | Inquire for details[3] |

| Allschoolabs | 1759860624-8548 | 97% |

| Toref | TR-B62548 | Inquire for details |

Experimental Protocols and Considerations

While specific synthetic protocols for complex molecules incorporating this compound are proprietary and project-dependent, this section outlines general methodologies for key transformations involving this chiral building block.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the primary amine. This is a crucial step for subsequent functionalization at the amino group.

General Protocol for Acidic Boc Deprotection:

-

Dissolution: Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane). The reaction is usually performed at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the acid is removed by evaporation under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

-

Purification: The deprotected product, (S)-2-aminopentane-1,5-diol, can be purified by crystallization or column chromatography if necessary.

Caption: General workflow for the Boc deprotection of this compound.

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of this compound and its derivatives is critical in drug development. Chiral HPLC is the most common method for this analysis.

General Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP): The choice of CSP is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amino alcohols.

-

Mobile Phase: A systematic screening of mobile phases is necessary. Typical mobile phases for normal-phase chromatography consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are used.

-

Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

-

Detection: UV detection is commonly used, although a mass spectrometer can be coupled to the HPLC for more sensitive and specific detection, especially for samples with low concentrations or complex matrices.

Caption: Logical workflow for developing a chiral HPLC method for enantiomeric purity analysis.

Application in Drug Discovery and Development

This compound serves as a versatile chiral building block in the synthesis of more complex molecules. The primary amino group, once deprotected, can be acylated, alkylated, or used in the formation of various heterocyclic systems. The primary and secondary hydroxyl groups can be selectively protected and functionalized, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and project requirements. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Guide: Safety and Handling of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and physicochemical properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol (CAS No. 162955-48-8). The information is intended to support its safe use in a laboratory research and development setting.

Chemical Identification and Physical Properties

This compound is a chiral building block commonly used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for the introduction of an amino group in more complex molecules.

| Property | Value | Reference |

| CAS Number | 162955-48-8 | [1][2] |

| Molecular Formula | C₁₀H₂₁NO₄ | [1][2] |

| Molecular Weight | 219.28 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 59-62 °C | |

| Optical Activity | [α]20/D −15°, c = 1 in chloroform | |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CCCO | |

| InChI Key | UBNNKNSFDFANKW-QMMMGPOBSA-N |

Hazard Identification and Classification

This compound is classified as hazardous. Researchers should be fully aware of its potential risks before handling.

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. |

GHS Pictogram:

Signal Word: Warning

Precautionary Measures and First Aid

Adherence to the following precautionary statements is crucial for safe handling.

| Precautionary Statement | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

General Handling and Storage Protocol

This compound is classified as a combustible solid and may be hygroscopic.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Protect from moisture.

Handling:

-